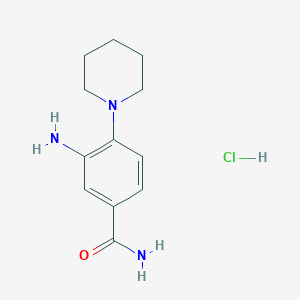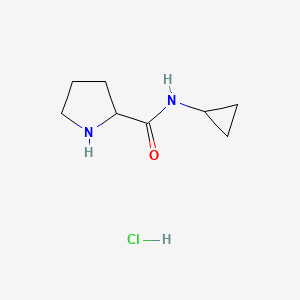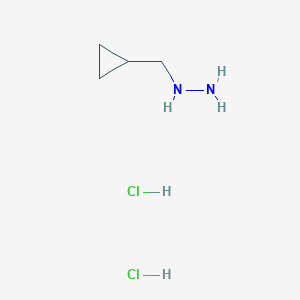
ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H12F3N3O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)13(14,15)16)9-5-3-4-8(17)6-9/h3-7H,2,17H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.25 g/mol . It is a powder at room temperature and is stored at room temperature .Applications De Recherche Scientifique
Crystal Structure Analysis
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a related compound, was studied for its crystal structure using X-ray analysis. This research highlighted the compound's molecular configuration, important for understanding chemical interactions and properties (Kumar et al., 2018).
Synthesis and Reactivity
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized for the creation of novel fluorescent molecules and chemical inhibitors. Its reactivity enables the synthesis of various derivatives with potential applications in fluorescence and herbicidal activities (Wu et al., 2006).
Preparation of Carboxylic Acids and Esters
The synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates has been explored, including the corresponding carboxylic acids. This work provides a basis for further chemical modifications and potential pharmaceutical applications (Beck & Wright, 1987).
Applications in Corrosion Inhibition
Derivatives of ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate have been studied as corrosion inhibitors. These compounds showed significant efficiency in preventing corrosion in metals, making them valuable for industrial applications (Dohare et al., 2017).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the retrieved information, it’s worth noting that trifluoromethyl-containing compounds are of interest in various fields, including agrochemicals and pharmaceuticals . Therefore, it’s possible that this compound could have potential applications in these areas.
Propriétés
IUPAC Name |
ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)13(14,15)16)9-5-3-4-8(17)6-9/h3-7H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRNNQEXGLRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






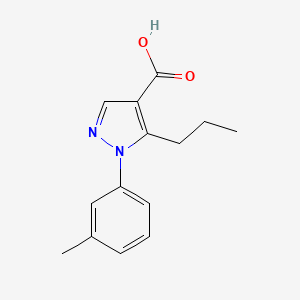
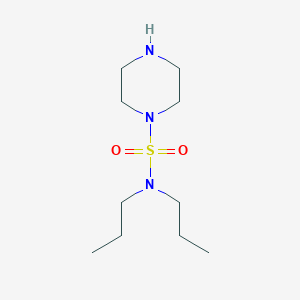
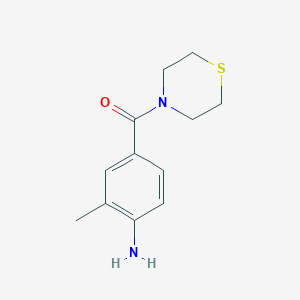
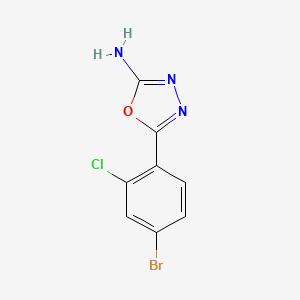

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)
